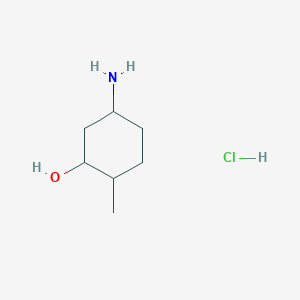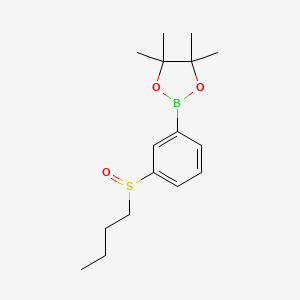
5-Amino-2-methylcyclohexan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methylcyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.7 g/mol.
Métodos De Preparación
The synthesis of 5-Amino-2-methylcyclohexan-1-ol hydrochloride involves several steps. One method includes the reduction of 5-nitro-2-methylcyclohexanone followed by the conversion of the resulting amine to its hydrochloride salt . Industrial production methods often involve the use of intermediates and specific reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Amino-2-methylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Amino-2-methylcyclohexan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Baclofen, the common name for this compound, is used to treat spasticity and muscle spasms in patients with multiple sclerosis or spinal cord injuries.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-methylcyclohexan-1-ol hydrochloride involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound inhibits the release of excitatory neurotransmitters, leading to muscle relaxation and reduced spasticity. The molecular targets include GABA-B receptors, and the pathways involved are related to neurotransmitter inhibition and muscle control.
Comparación Con Compuestos Similares
5-Amino-2-methylcyclohexan-1-ol hydrochloride can be compared with other similar compounds such as:
Gabapentin: Another compound used to treat neuropathic pain and seizures.
Pregabalin: Used for similar indications as gabapentin but with different pharmacokinetic properties.
Tizanidine: A muscle relaxant that works through a different mechanism involving alpha-2 adrenergic receptors.
The uniqueness of this compound lies in its specific interaction with GABA-B receptors, making it particularly effective for treating spasticity and muscle spasms.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
5-amino-2-methylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-5-2-3-6(8)4-7(5)9;/h5-7,9H,2-4,8H2,1H3;1H |
Clave InChI |
HKWIETGWMFZMPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B12497675.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497682.png)
![N-[[2-[(3-nitrophenyl)methoxy]phenyl]methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B12497685.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12497697.png)
![5-{[2-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497712.png)

![2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate](/img/structure/B12497718.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12497721.png)
![5-methyl-3-[(phenylcarbonyl)amino]-1H-indole-2-carboxylic acid](/img/structure/B12497740.png)
![3-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid](/img/structure/B12497742.png)
![6-Bromoisothiazolo[4,3-b]pyridine](/img/structure/B12497747.png)
